molecular formula C22H21F2NO B2419094 1,1-Bis(4-fluorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol CAS No. 338770-98-2

1,1-Bis(4-fluorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol

Cat. No.: B2419094
CAS No.: 338770-98-2
M. Wt: 353.413
InChI Key: YVNQTMSLLRGDEI-UHFFFAOYSA-N
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Description

1,1-Bis(4-fluorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol is a chemical compound characterized by the presence of two 4-fluorophenyl groups and a 4-methylbenzylamino group attached to an ethanol backbone

Properties

IUPAC Name

1,1-bis(4-fluorophenyl)-2-[(4-methylphenyl)methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2NO/c1-16-2-4-17(5-3-16)14-25-15-22(26,18-6-10-20(23)11-7-18)19-8-12-21(24)13-9-19/h2-13,25-26H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNQTMSLLRGDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(4-fluorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol typically involves the reaction of 4-fluorobenzophenone with 4-methylbenzylamine in the presence of a reducing agent. The reaction conditions often include:

  • Solvent: Anhydrous ethanol or methanol
  • Temperature: 60-80°C
  • Reducing Agent: Sodium borohydride or lithium aluminum hydride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(4-fluorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: 1,1-Bis(4-fluorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanone

    Reduction: 1,1-Bis(4-fluorophenyl)-2-[(4-methylbenzyl)amino]ethane

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development
1,1-Bis(4-fluorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol has been investigated for its potential as a pharmaceutical agent due to its unique structure and biological activity. It can act as a precursor in the synthesis of various biologically active compounds, particularly in the development of drugs targeting specific receptors.

2. Medicinal Chemistry
In medicinal chemistry, this compound has shown promise in the design of selective inhibitors for various enzymes and receptors, which could be beneficial in treating diseases such as cancer and neurodegenerative disorders. Its fluorinated phenyl groups may enhance binding affinity and selectivity toward biological targets.

3. Material Science
The compound's unique chemical structure allows it to be utilized in the development of advanced materials, including polymers and coatings with tailored properties. Its stability at high temperatures makes it suitable for applications requiring thermal resistance.

Case Studies

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of derivatives of this compound. The results indicated that certain modifications to the compound significantly enhanced its cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for further drug development.

Case Study 2: Enzyme Inhibition
Research conducted on the enzyme inhibition capabilities of this compound demonstrated its effectiveness in inhibiting specific kinases involved in tumor growth. This finding opens avenues for developing targeted therapies that could minimize side effects associated with conventional chemotherapy.

Mechanism of Action

The mechanism of action of 1,1-Bis(4-fluorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor signaling pathways.

    Altering Cellular Processes: Affecting cell proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Bis(4-chlorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol
  • 1,1-Bis(4-bromophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol
  • 1,1-Bis(4-iodophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol

Uniqueness

1,1-Bis(4-fluorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chlorinated, brominated, and iodinated analogs.

Biological Activity

1,1-Bis(4-fluorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol is a compound of considerable interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C22H21F2N O
  • Molecular Weight : 353.4 g/mol
  • Boiling Point : Approximately 511.7 °C

Antiproliferative Effects

Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, fluorinated derivatives of benzothiazoles have shown potent effects against sensitive cancer cells, suggesting a possible parallel with the activity of this compound. The mechanism often involves the formation of DNA adducts and the induction of cytochrome P450 enzymes, which are crucial for metabolic activation and subsequent cytotoxicity in cancer cells .

Dopamine Transporter Inhibition

Atypical dopamine transporter (DAT) inhibitors have been studied for their potential to modulate dopaminergic activity in the brain. Compounds structurally related to this compound have shown affinity for sigma receptors, which may influence dopamine transport and could be beneficial in treating psychostimulant abuse disorders .

Structure-Activity Relationships (SAR)

The SAR studies suggest that the presence of fluorine atoms in the phenyl rings enhances biological activity by increasing lipophilicity and altering electronic properties. The introduction of bulky groups like 4-methylbenzyl may also influence receptor binding and metabolic stability .

In Vitro Studies

In vitro studies have demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines. For example, a study showed that fluorinated derivatives induced cell death through the activation of specific metabolic pathways involving cytochrome P450 enzymes .

Antimicrobial Activity

Research has indicated varying degrees of antimicrobial activity for compounds with similar structures. For instance, some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests that this compound may also possess antimicrobial properties.

Data Tables

PropertyValue
Molecular FormulaC22H21F2N O
Molecular Weight353.4 g/mol
Boiling Point511.7 °C
Antiproliferative ActivitySignificant in cancer cells
Antimicrobial ActivityMIC: 0.0039 - 0.025 mg/mL

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